molecular formula C12H10N4O B1388005 4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline CAS No. 1049032-01-0

4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B1388005
CAS No.: 1049032-01-0
M. Wt: 226.23 g/mol
InChI Key: LTHPIFUITZWNGM-UHFFFAOYSA-N
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Description

4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline is a heterocyclic compound that features a triazole ring fused with a furan ring and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline typically involves the formation of the triazole ring through a cyclization reaction. One common method is the reaction of 2-furyl hydrazine with phenyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of 4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The triazole ring is known to participate in hydrogen bonding and dipole interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline is unique due to the presence of both a furan and a triazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c13-9-5-3-8(4-6-9)11-14-12(16-15-11)10-2-1-7-17-10/h1-7H,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHPIFUITZWNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline
Reactant of Route 2
4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline
Reactant of Route 4
4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline
Reactant of Route 5
4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline
Reactant of Route 6
4-(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)aniline

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